(R)-N,N-Dimethylpyrrolidin-3-amine hydrochloride

Physical form differentiation Solid-state handling Salt selection

Researchers sourcing chiral pyrrolidine scaffolds often encounter supply inconsistencies with the racemate or hygroscopic free base, leading to variable synthetic outcomes. This (R)-monohydrochloride salt resolves these issues with defined physical properties. - Crystalline solid (mp 152-153 °C) eliminates inert-atmosphere handling for precise stoichiometric dispensing. - Validated non-racemization synthesis route ensures enantiomeric purity for reproducible asymmetric syntheses. - Single-equivalent HCl stoichiometry simplifies N-functionalization calculations versus the dihydrochloride salt.

Molecular Formula C6H15ClN2
Molecular Weight 150.65
CAS No. 1246383-56-1
Cat. No. B2759690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N,N-Dimethylpyrrolidin-3-amine hydrochloride
CAS1246383-56-1
Molecular FormulaC6H15ClN2
Molecular Weight150.65
Structural Identifiers
SMILESCN(C)C1CCNC1.Cl
InChIInChI=1S/C6H14N2.ClH/c1-8(2)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1
InChIKeyJZVQJYNGSZASKA-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-N,N-Dimethylpyrrolidin-3-amine Hydrochloride: Chiral Synthesis Overview


(R)-N,N-Dimethylpyrrolidin-3-amine hydrochloride (CAS 1246383-56-1) is the monohydrochloride salt of the (R)-enantiomer of 3-(dimethylamino)pyrrolidine, a chiral tertiary amine bearing a pyrrolidine scaffold [1]. With a molecular formula of C₆H₁₅ClN₂ and a molecular weight of 150.65 g/mol, this compound exists as a crystalline solid (mp 152–153 °C), distinguishing it from its free-base liquid counterpart . The (R)-configuration at the pyrrolidine 3-position imparts a positive optical rotation, and the compound serves as a key chiral building block in asymmetric synthesis, pharmaceutical intermediate preparation, and organocatalyst development . Its MDL identifier is MFCD10565659 .

Solid salt form

Crystalline monohydrochloride enables gravimetric dispensing without inert-atmosphere handling.

Single (R)-enantiomer

Defined stereochemical control for asymmetric synthesis and organocatalyst development.

1 eq HCl stoichiometry

Predictable molar equivalence simplifies coupling reactions and base neutralization steps.

Generic Substitution Risks for (R)-N,N-Dimethylpyrrolidin-3-amine Hydrochloride


Substituting (R)-N,N-dimethylpyrrolidin-3-amine hydrochloride with the (S)-enantiomer (CAS 1360085-30-8), the racemic mixture (CAS 69478-75-7), the free base (CAS 132958-72-6), or the dihydrochloride salt (CAS 864448-61-3) introduces distinct stereochemical, physicochemical, and stoichiometric deviations that directly impact downstream synthetic outcomes . The (R)- and (S)-enantiomers exhibit opposite specific rotations ([α]20/D = +14° vs. −14°, c = 1 in EtOH) and demonstrate divergent pharmacological profiles, as evidenced by enantioselective nicotinic acetylcholine receptor antagonism where activity resides almost exclusively in the (R)-configuration [1]. The monohydrochloride salt provides a crystalline solid with a defined melting point (152–153 °C), whereas the free base is a moisture-sensitive liquid requiring inert-atmosphere storage; the dihydrochloride differs in both molecular weight (187.11 vs. 150.65 g/mol) and stoichiometric equivalence . These differences preclude direct molar substitution without reaction re-validation.

(S)-Enantiomer

Opposite stereochemistry and distinct biological target profile; enantiomer-attribution review may not transfer.

Racemic mixture

Loss of enantioselective activity reported at α4β2 nAChR; stereochemical control context required for chiral applications.

Free base or dihydrochloride

Free base is moisture-sensitive liquid; dihydrochloride introduces different HCl equivalents and molar mass, altering reaction stoichiometry.

Differentiation Evidence vs. Closest Analogs


Solid HCl Salt vs. Liquid Free Base: Physical Form Comparison

The target monohydrochloride salt (CAS 1246383-56-1) is a crystalline solid with a melting point of 152–153 °C, whereas the corresponding free base (R)-(+)-3-(dimethylamino)pyrrolidine (CAS 132958-72-6) is a clear light-yellow liquid with a boiling point of 166 °C at 760 mmHg and a flash point of 52 °C . The solid hydrochloride form eliminates the air- and moisture-sensitivity concerns of the liquid free base, which requires storage under inert gas (argon or nitrogen) at 2–8 °C . This solid-state advantage simplifies gravimetric dispensing accuracy for stoichiometric reactions, reduces volatility losses during vacuum operations, and enables direct use in solid-phase synthesis workflows where liquid amines pose handling challenges.

Solid vs. Liquid Free Base
Data to verify
Crystalline solid (mp 152–153 °C) vs. liquid free base (bp 166 °C, flash point 52 °C).
Solid form supports precise gravimetric handling without inert-atmosphere techniques.
Free base requires storage under argon at 2–8 °C per vendor specifications.
Physical form differentiation Solid-state handling Salt selection Stability

Enantiomer Optical Rotation: (R)- vs. (S)-Configuration

The (R)-enantiomer free base (CAS 132958-72-6, from which the HCl salt is derived) exhibits a specific rotation of [α]20/D = +14° (c = 1 in ethanol), while the (S)-enantiomer free base (CAS 132883-44-4) shows [α]20/D = −14° (c = 1 in ethanol) . Commercial specifications for the (R)-free base typically certify a rotation range of +12.0 to +16.0 deg (C=10, EtOH), with the (S)-enantiomer certifying −12.0 to −16.0 deg under identical conditions . This near-perfect mirror-image relationship enables polarimetric verification of enantiomeric identity and detection of racemization, which is a known risk during synthetic transformations at the pyrrolidine 3-position under inappropriate conditions [1].

Optical Rotation (R) vs. (S)
Reported
(R)-free base: [α]20/D = +14° (c=1, EtOH); (S)-free base: −14°; mirror-image relationship.
Enables polarimetric QC to confirm enantiomeric identity and detect racemization.
Commercial cert ranges: +12.0 to +16.0° (R) and −12.0 to −16.0° (S).
Enantiomeric purity Chiral identity Optical rotation Quality control

Monohydrochloride vs. Dihydrochloride: Stoichiometric Equivalence

The monohydrochloride salt (CAS 1246383-56-1, MW 150.65 g/mol) contains one equivalent of HCl per amine molecule, whereas the dihydrochloride (CAS 864448-61-3, MW 187.11 g/mol) contains two equivalents . For a reaction requiring 1.0 mmol of the free amine, the operator must weigh 150.65 mg of the monohydrochloride vs. 187.11 mg of the dihydrochloride—a 24.2% mass difference that introduces error if the salt form is misidentified . Furthermore, the dihydrochloride generates two equivalents of HCl upon neutralization, requiring doubled base consumption during free-basing steps, which can affect reaction kinetics and by-product profiles in base-sensitive transformations. The monohydrochloride is the preferred form when a single, well-defined acid-base stoichiometry is required for coupling reactions or salt metathesis .

Mono- vs. Dihydrochloride
Data to verify
Monohydrochloride MW 150.65 g/mol (1 eq HCl); dihydrochloride MW 187.11 g/mol (2 eq HCl). 24.2% mass difference.
Incorrect salt-form identification leads to stoichiometric error and doubled base requirement.
Procurement must match salt form specified in synthetic protocols.
Salt stoichiometry Molar equivalence Reaction scaling Salt selection

Chiral Purity Retention: Racemization Risk and Mitigation

Patent CN115181047A (Chongqing Medical University, 2022) explicitly documents that during the synthesis of chiral 3-(dimethylamino)pyrrolidine, improper control of reaction conditions at the benzylamine coupling step causes configurational inversion of the dimethylamino group at the pyrrolidine 3-position, increasing chiral impurity content and reducing product yield [1]. Systematic screening identified Nb₂O₅ as catalyst, n-hexane as solvent, and nitrogen-protected reflux for 7–9 hours as optimal conditions to substantially suppress chiral impurity formation [1]. This patent provides a validated four-step synthetic route from inexpensive starting materials that avoids traditional chiral resolution steps, producing the target chiral amine without racemization—a critical quality attribute for procurement of the (R)-configured HCl salt [2].

Racemization Risk & Mitigation
Class-level
Patent CN115181047A: Nb₂O₅ catalyst, n-hexane, N₂ reflux (7–9 h) suppresses chiral impurity formation at pyrrolidine 3-position.
Validated racemization-free route supports consistent enantiomeric purity for (R)-HCl salt procurement.
Achiral purity assays alone may not detect racemized material.
Racemization prevention Chiral integrity Process chemistry Synthetic method

Enantioselective nAChR Antagonism: (R)- vs. (S)-Activity

Petersen et al. (ACS Med. Chem. Lett., 2015) demonstrated that for conformationally restricted nicotine analogs built on the 3-aminopyrrolidine scaffold, resolution by chiral SFC and pharmacological characterization of both enantiomers at α4β2 nicotinic acetylcholine receptors (nAChRs) showed that antagonist activity resided almost exclusively in the (R)-enantiomer [1]. While this study used a conformationally bridged derivative rather than the parent N,N-dimethyl compound, it establishes a class-level principle: the (R)-configuration at the pyrrolidine 3-position is critical for target engagement at this therapeutically relevant receptor subtype. This enantioselectivity pattern contrasts with the (S)-enantiomer's reported activity at the D2 dopamine receptor , underscoring that the (R)- and (S)-enantiomers are pharmacologically distinct entities with non-overlapping biological target profiles.

α4β2 nAChR Enantioselectivity
Class-level
(R)-configuration showed near-exclusive antagonist activity; (S)-enantiomer negligible at α4β2 nAChR (Petersen et al., 2015).
Supports enantiomer-attribution review for nAChR ligand discovery research.
Class-level principle; direct quantitative Ki for parent compound not available.
Nicotinic receptor Enantioselectivity Neuroscience Drug discovery

High-Value Application Scenarios


Asymmetric Synthesis: Chiral Building Block for API Intermediates

The (R)-configured HCl salt serves as a privileged chiral amine intermediate in the synthesis of active pharmaceutical ingredients, particularly protease inhibitors, antiviral agents, and kinase inhibitors where the (R)-stereochemistry at the pyrrolidine 3-position is required for target binding [1]. The solid monohydrochloride form (mp 152–153 °C) enables precise stoichiometric dispensing under standard laboratory conditions without inert-atmosphere handling, making it the preferred salt form for multi-step medicinal chemistry campaigns where molar equivalence accuracy is essential [2]. The validated non-racemization synthetic route described in CN115181047A provides process chemists with a documented method for obtaining enantiomerically pure material .

Nicotinic Acetylcholine Receptor (nAChR) Ligand Discovery

Based on the demonstrated near-exclusive pharmacological activity of the (R)-enantiomer at α4β2 nAChRs in conformationally restricted pyrrolidine analogs [1], this compound is indicated as the stereochemically correct starting material for synthesizing nAChR-targeted ligands for neurological disorder research. Using the racemate or (S)-enantiomer in these programs would generate compounds with predictably absent or altered receptor activity, as the enantioselectivity pattern at α4β2 strongly favors the (R)-configuration [1]. Procurement of the (R)-enantiomer HCl salt ensures that SAR studies begin with the stereochemistry most likely to yield active nAChR modulators.

Organocatalyst and Chiral Ligand Development

Chiral non-racemic 3-(N,N-dimethylamino)-1-methylpyrrolidine, a derivative of this scaffold, has been demonstrated to promote the asymmetric Morita-Baylis-Hillman reaction with enantiomeric excesses up to 73% using electron-deficient benzaldehyde derivatives [1]. The (R)-HCl salt provides a solid, easily handled precursor for N-functionalization to generate libraries of chiral organocatalysts. The crystalline salt form (vs. liquid free base) is advantageous for parallel synthesis workflows where solid dispensing robotics are employed, and the defined HCl stoichiometry (1 eq) simplifies subsequent N-alkylation or N-acylation reaction setups [2].

Antibacterial Biphenylthiazole Synthesis

The (R)-3-(dimethylamino)pyrrolidine scaffold (as dihydrochloride, CAS 864448-61-3, directly accessible from the monohydrochloride) has been employed as a key intermediate in the preparation of biphenylthiazole derivatives with antibacterial activity against Staphylococcus aureus [1]. The monohydrochloride form offers the advantage of controlled, single-equivalent HCl content for downstream conversion to the dihydrochloride or direct coupling, avoiding the doubled base consumption required when starting from the dihydrochloride salt [2]. For medicinal chemistry groups synthesizing focused libraries of antibacterial thiazole-pyrrolidine hybrids, the (R)-monohydrochloride provides the optimal balance of handling convenience and stoichiometric precision.

Application
Selection Property
Validation Focus
Asymmetric synthesis of API intermediates
Enantiomeric integrity and salt-form stoichiometry
Chiral identity confirmation via polarimetry
nAChR ligand discovery research
(R)-configuration reported for target engagement at α4β2
Enantiomer-specific pharmacological profiling
Chiral organocatalyst development
Crystalline salt form facilitates solid dispensing robotics
Enantiomeric excess in model reactions
Antibacterial biphenylthiazole synthesis
Defined HCl stoichiometry for downstream coupling
Antibacterial activity endpoints against S. aureus
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